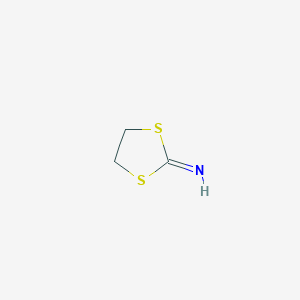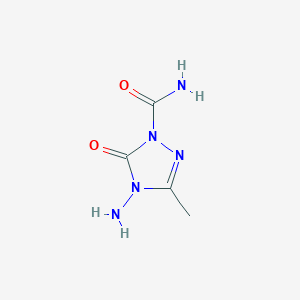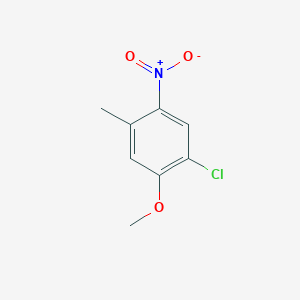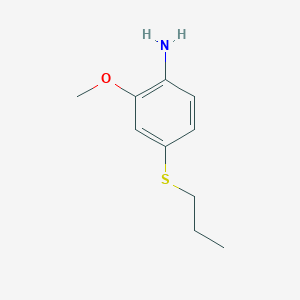
Perchlorate de potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium perchlorate is an inorganic salt with the chemical formula KClO₄. It is a colorless crystalline solid that is a strong oxidizer, commonly used in pyrotechnics, explosives, and propellants. Potassium perchlorate is known for its stability and low solubility in water, making it a valuable compound in various industrial applications .
Applications De Recherche Scientifique
Mécanisme D'action
Potassium perchlorate exerts its effects primarily through its strong oxidizing ability. In biological systems, it acts as a competitive inhibitor of iodine uptake by the thyroid gland, thereby reducing the production of thyroid hormones. This mechanism involves the inhibition of the sodium-iodide symporter, which is responsible for transporting iodine into thyroid cells .
Similar Compounds:
Ammonium Perchlorate (NH₄ClO₄): Used in solid rocket propellants, it has a higher solubility in water compared to potassium perchlorate.
Sodium Perchlorate (NaClO₄): Also used as an oxidizer, it is more soluble in water and often used in analytical chemistry.
Potassium Chlorate (KClO₃): Another strong oxidizer, but less stable and more reactive with sulfur and other reducing agents.
Uniqueness of Potassium Perchlorate: Potassium perchlorate is unique due to its stability and low solubility in water, making it safer to handle and store compared to other perchlorates. Its strong oxidizing properties and stability under high temperatures make it an ideal choice for pyrotechnic and explosive applications .
Safety and Hazards
Orientations Futures
Interest in perchlorate as an environmental pollutant has increased since 1997, when high concentrations have been found in the waters of the Colorado River, USA . Perchlorate is very persistent in nature and it is slowly degraded . Although harmful effects of large doses of perchlorate on thyroid function have been proven, the environmental effects are still unclear . Future studies concerning human exposure to perchlorate are recommended .
Analyse Biochimique
Biochemical Properties
Potassium perchlorate possesses a high potential for endocrine disruption in humans and biota . It inhibits iodine fixation, a major reason for eliminating this pollutant from ecosystems .
Cellular Effects
Potassium perchlorate exerts endocrine effects on humans and biota . It is known to inhibit iodine uptake by thyroid cells, which disturbs the metabolism of thyroid hormones and can lead to serious health issues .
Molecular Mechanism
The molecular mechanism of action of potassium perchlorate involves its role as a goitrogen, a substance that inhibits iodine uptake by thyroid cells . This inhibition disturbs the metabolism of thyroid hormones .
Temporal Effects in Laboratory Settings
Potassium perchlorate is very persistent in nature and is slowly degraded . Over time, the effects of potassium perchlorate on cellular function can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of potassium perchlorate can vary with different dosages in animal models . High doses of potassium perchlorate have been proven to have harmful effects on thyroid function .
Metabolic Pathways
Potassium perchlorate interacts with the metabolic pathways involved in iodine uptake and thyroid hormone metabolism . It inhibits iodine fixation, thereby disrupting these metabolic pathways .
Transport and Distribution
Potassium perchlorate salts are water soluble and can be rapidly incorporated into aquatic ecosystems from polluted soils by runoff-related processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium perchlorate can be synthesized through several methods:
Precipitation Method: This involves treating an aqueous solution of sodium perchlorate with potassium chloride.
Electrolysis Method: Potassium perchlorate can also be produced by the electrolysis of a potassium chloride solution.
Industrial Production Methods: The industrial production of potassium perchlorate primarily relies on the precipitation method due to its simplicity and efficiency. The reaction is as follows: [ \text{NaClO}_4 + \text{KCl} \rightarrow \text{KClO}_4 + \text{NaCl} ] This reaction exploits the significant difference in solubility between potassium perchlorate and sodium perchlorate .
Types of Reactions:
Oxidation: Potassium perchlorate is a strong oxidizer and can react with reducing agents to produce oxygen gas and potassium chloride. For example: [ \text{KClO}_4 \rightarrow \text{KCl} + 2\text{O}_2 ]
Substitution: Potassium perchlorate can undergo substitution reactions with other halides under specific conditions.
Common Reagents and Conditions:
Reducing Agents: Common reducing agents include metals like aluminum and magnesium.
Reaction Conditions: High temperatures are often required to initiate these reactions, typically above 400°C.
Major Products:
Oxidation Products: Potassium chloride and oxygen gas.
Reduction Products: Potassium chloride and oxygen gas.
Propriétés
| { "Design of the Synthesis Pathway": "Potassium perchlorate can be synthesized by the reaction of potassium chlorate with sodium chloride in the presence of hydrochloric acid.", "Starting Materials": [ "Potassium chlorate", "Sodium chloride", "Hydrochloric acid" ], "Reaction": [ "Mix 100 g of potassium chlorate with 50 g of sodium chloride in a beaker.", "Add 100 mL of 10% hydrochloric acid to the beaker and stir the mixture.", "Heat the mixture to 80-90°C and stir continuously for 2-3 hours.", "Filter the resulting solution to remove any impurities.", "Cool the solution to room temperature and allow the crystals of potassium perchlorate to form.", "Collect the crystals by filtration and wash them with cold water.", "Dry the crystals at 100°C for 2-3 hours to obtain pure potassium perchlorate." ] } | |
Numéro CAS |
7778-74-7 |
Formule moléculaire |
ClHKO4 |
Poids moléculaire |
139.56 g/mol |
Nom IUPAC |
potassium;perchlorate |
InChI |
InChI=1S/ClHO4.K/c2-1(3,4)5;/h(H,2,3,4,5); |
Clé InChI |
OKXRQWHWPWHKOP-UHFFFAOYSA-N |
SMILES |
[O-]Cl(=O)(=O)=O.[K+] |
SMILES canonique |
OCl(=O)(=O)=O.[K] |
Color/Form |
COLORLESS CRYSTALS OR WHITE, CRYSTALLINE POWDER Colorless orthorhombic crystals |
Densité |
2.53 g/cu cm 2.5 g/cm³ |
melting_point |
Decomposes at 400 °C 525 °C |
Autres numéros CAS |
7778-74-7 |
Description physique |
Potassium perchlorate appears as a white crystalline solid. Forms explosive mixtures with certain combustible materials. Difficult to burn, but will accelerate burning of combustible materials. Prolonged exposure to fire or heat may result in an explosion. Used in explosives, pyrotechnics, photography. Pellets or Large Crystals; Dry Powder Colorless crystals or white crystalline solid that absorbs moisture from the air; [CHEMINFO] COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. |
Pictogrammes |
Oxidizer; Irritant |
Durée de conservation |
POTASSIUM PERCHLORATE CAPSULES HAVE EXPIRATION DATE OF 6 MO FOLLOWING DATE OF MANUFACTURE |
Solubilité |
SOL IN 65 PARTS COLD WATER, 15 PARTS BOILING WATER; PRACTICALLY INSOL IN ALCOHOL In water, 15 g/l at 25 °C. INSOL IN ETHER Solubility in water, g/100ml at 20 °C: 1.8 |
Synonymes |
Perchloracap potassium perchlorate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)



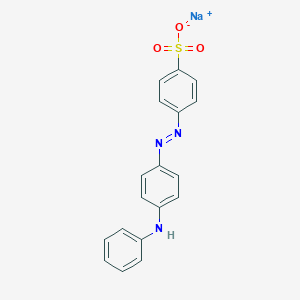
![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)
